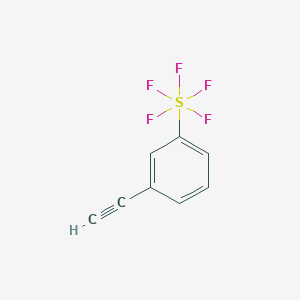

3-(Pentafluorothio)phenylacetylene

Description

Properties

IUPAC Name |

(3-ethynylphenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5S/c1-2-7-4-3-5-8(6-7)14(9,10,11,12)13/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELVZKLFWXZJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231310 | |

| Record name | Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426290-10-9 | |

| Record name | Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Emergence of the Pentafluorosulfanyl Group in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pentafluorothio)phenylacetylene

In the landscape of medicinal and materials chemistry, the relentless pursuit of novel molecular functionalities that can enhance the properties of organic compounds is paramount. Among the array of fluorine-containing groups, the pentafluorosulfanyl (SF₅) moiety has garnered significant attention, earning the moniker of a "super-trifluoromethyl" group.[1][2] This distinction arises from its unique combination of properties: exceptional thermal and chemical stability, high electronegativity (3.62 on the Pauling scale), and significant lipophilicity.[3][4] These attributes make the SF₅ group a compelling bioisosteric replacement for commonly used groups like trifluoromethyl (CF₃), tert-butyl, or nitro groups in drug design, often leading to improved metabolic stability and enhanced biological activity.[4][5][6]

This compound is a particularly valuable bifunctional building block. It strategically combines the property-enhancing SF₅ group with a terminal alkyne—a versatile functional handle for a wide array of chemical transformations. The acetylene moiety enables participation in powerful coupling reactions such as the Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and various metal-catalyzed cyclizations. This dual functionality makes it a highly sought-after intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and advanced optoelectronic materials.[7]

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, followed by a detailed analysis of its structural characterization. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations essential for successful laboratory execution.

Part 1: A Validated Synthetic Route

The synthesis of this compound is most effectively achieved through a multi-step sequence that first establishes the aromatic-SF₅ core and subsequently introduces the acetylene functionality. A common and reliable approach involves the oxidative fluorination of a suitable sulfur-containing aromatic precursor, followed by a palladium-catalyzed cross-coupling reaction.

Causality in Synthetic Design

The chosen synthetic strategy is underpinned by several key considerations:

-

Precursor Availability: The synthesis begins with 3-bromothiophenol, a commercially available starting material. An alternative is to start from the corresponding diaryl disulfide.[1][2]

-

Robustness of the SF₅ Group Formation: The direct formation of the Ar-SF₅ bond is a challenging transformation. A practical and scalable method involves a two-step oxidative fluorination process.[1][2] First, the thiol is converted to an arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate. This intermediate is then converted to the final Ar-SF₅ product using a fluoride source. This stepwise approach offers better control and higher yields compared to direct fluorination methods.[1][2]

-

Strategic Introduction of the Alkyne: Introducing the sterically sensitive and reactive terminal alkyne is best performed late in the synthesis to avoid undesired side reactions during the harsh oxidative fluorination steps. The Sonogashira coupling is the premier choice for this transformation due to its high functional group tolerance and reliability in forming C(sp²)-C(sp) bonds.[8]

-

Use of Protecting Groups: To prevent self-coupling of the terminal alkyne under Sonogashira conditions, a protecting group is essential. Trimethylsilyl (TMS) acetylene is an ideal reagent as the TMS group is easily removed under mild conditions that do not affect the stable SF₅ group.[8]

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below.

Caption: Multi-step synthesis of this compound.

Part 2: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Chlorine gas is highly toxic and corrosive. Fluorinating agents and organofluorine compounds require careful handling.

Step 1 & 2: Synthesis of 3-Bromo-1-(pentafluorothio)benzene

This two-step, one-pot procedure is adapted from the practical methods developed for arylsulfur pentafluorides.[1][2]

-

Apparatus Setup: To a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a condenser connected to a gas scrubber (containing aqueous sodium thiosulfate solution to neutralize excess chlorine), add potassium fluoride (KF, ~5 equivalents).

-

Reaction Initiation: Add acetonitrile (MeCN, ~200 mL) and 3-bromothiophenol (1 equivalent). Cool the stirred suspension to 0°C using an ice bath.

-

Chlorination: Bubble chlorine gas (Cl₂) slowly through the suspension. The reaction is exothermic; maintain the internal temperature below 15°C. Continue the addition until the reaction mixture turns a persistent yellow-green, indicating a slight excess of chlorine. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting material. This step forms the 3-bromo-phenylsulfur chlorotetrafluoride intermediate.

-

Fluorination: After chlorination is complete, cease the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine. Add zinc fluoride (ZnF₂, ~2.5 equivalents) and a non-polar solvent like hexane (~150 mL).

-

Reaction Completion: Heat the mixture to reflux (around 60-70°C) for 4-6 hours. Monitor the conversion of the Ar-SF₄Cl intermediate to the Ar-SF₅ product by ¹⁹F NMR or GC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid cake with hexane. Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 3-bromo-1-(pentafluorothio)benzene can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield a colorless oil.

Step 3 & 4: Synthesis of this compound

This procedure involves a Sonogashira coupling followed by in-situ deprotection.

-

Apparatus Setup: To a flame-dried 250 mL Schlenk flask, add 3-bromo-1-(pentafluorothio)benzene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, ~0.02 equivalents), and copper(I) iodide (CuI, ~0.04 equivalents).

-

Reagent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous tetrahydrofuran (THF, ~80 mL) and triethylamine (Et₃N, ~3 equivalents) via syringe. Stir the mixture to dissolve the solids.

-

Coupling Reaction: Add trimethylsilylacetylene (~1.2 equivalents) dropwise via syringe. Stir the reaction mixture at room temperature for 12-18 hours. The formation of triethylammonium bromide salt is often observed as a white precipitate. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

-

Deprotection: Once the coupling is complete, add methanol (MeOH, ~50 mL) followed by potassium carbonate (K₂CO₃, ~2 equivalents). Stir the mixture at room temperature for 2-4 hours to effect the cleavage of the TMS group.

-

Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford this compound as a colorless to pale yellow liquid.[9]

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product. The highly electronegative SF₅ group significantly influences the spectroscopic data.

Data Presentation: Expected Analytical Data

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.5 (m, 4H, Ar-H), δ ~3.2 (s, 1H, C≡C-H). The aromatic protons will appear further downfield than in phenylacetylene due to the strong electron-withdrawing effect of the SF₅ group. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~135-125 (Ar-C), δ ~155 (ipso-C attached to SF₅, shows coupling to F), δ ~82 (C≡C-H), δ ~79 (Ar-C≡C). The ipso-carbon bearing the SF₅ group will exhibit a complex splitting pattern due to C-F coupling. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Characteristic AB₄ spin system for the SF₅ group. δ ~85-90 (quintet, 1F, J(Fₐₓ-Fₑq) ≈ 145-150 Hz, apical F), δ ~60-65 (doublet, 4F, J(Fₑq-Fₐₓ) ≈ 145-150 Hz, equatorial F). |

| IR Spectroscopy (Neat, cm⁻¹) | ν ~3310 (sharp, strong, ≡C-H stretch), ν ~2120 (weak, C≡C stretch), ν ~1600-1450 (C=C aromatic stretches), ν ~800-900 and ~600 (strong, S-F stretches).[10][11] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 228.18. Key Fragments: [M-F]⁺, [M-SF₅]⁺ (m/z 101), [SF₅]⁺ (m/z 127). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₅F₅S. |

Interpreting the Data: A Deeper Look

-

¹H NMR: The acetylenic proton's chemical shift (~3.2 ppm) is a hallmark of a terminal alkyne. The complex multiplet in the aromatic region reflects the meta-substitution pattern and the influence of the SF₅ group.

-

¹⁹F NMR: This is the most definitive technique for confirming the presence and integrity of the pentafluorosulfanyl group. The appearance of a quintet and a doublet in a 1:4 integration ratio is unambiguous proof of the -SF₅ structure. The large coupling constant between the axial and equatorial fluorines is characteristic.

-

IR Spectroscopy: The sharp band at ~3310 cm⁻¹ is a clear indicator of the terminal alkyne C-H bond. The S-F stretching vibrations typically appear as very strong absorptions in the fingerprint region, further confirming the molecule's identity.[10][11]

-

Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound.[9] The fragmentation pattern, particularly the loss of the SF₅ group to give the phenylacetylene radical cation (m/z 101), provides additional structural evidence.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound, a valuable and versatile chemical building block. The described protocol, rooted in established organofluorine and cross-coupling chemistry, provides a logical and reproducible workflow for researchers. The comprehensive characterization data serves as a benchmark for validating the successful synthesis and purity of the target compound. By leveraging the unique electronic properties of the SF₅ group and the synthetic versatility of the alkyne handle, this compound stands as a key intermediate for innovation in drug discovery and materials science.

References

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]

- Google Patents. (1967).

- Google Patents. (2006). Process for the synthesis of aryl sulfurpentafluorides. US7015176B2.

-

ResearchGate. (n.d.). Practical methods for the synthesis of arylsulfur pentafluorides. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of SF5-PT, SF5-BPT, and SF5-TPT. Retrieved from [Link]

-

Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

-

Lee, H., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 24(11), 2099. [Link]

-

ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

-

Michigan State University. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022). Advanced Mass Spectrometry Technologies for PFAS Analysis. Bruker Daltonics. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ChemRxiv. (2020). Straightforward Pentafluorosulfanylation for Molecular Design. [Link]

-

Welch, J. T. (2011). Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. In Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific. [Link]

-

Pitre, S. P., & Paquin, J. F. (2020). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Chemistry–A European Journal, 26(48), 10841-10852. [Link]

-

Beier, P., Pastyříková, T., & Pohl, R. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Organic Letters, 16(18), 4794–4797. [Link]

-

ResearchGate. (2009). Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry. [Link]

-

OSTI.GOV. (2017). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. [Link]

-

MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]

-

ResearchGate. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. [Link]

-

ResearchGate. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]

-

Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]

-

Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. [Link]

-

National Institutes of Health. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. The Organic Chemistry Tutor. [Link]

- Google Patents. (2004).

-

RSC Publishing. (2020). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. [Link]

-

PubMed. (2009). Determination of perfluorinated compounds in packaging materials and textiles using pressurized liquid extraction with gas chromatography-mass spectrometry. [Link]

- Google Patents. (2005).

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of phenylacetylene (PA), Cu‐N3 + benzyl bromide (BzBr). Retrieved from [Link]

Sources

- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. US7015176B2 - Process for the synthesis of aryl sulfurpentafluorides - Google Patents [patents.google.com]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sussex.figshare.com [sussex.figshare.com]

- 7. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 9. 1426290-10-9 | this compound - Moldb [moldb.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

The Pentafluorosulfanyl Alkyne Moiety: A Technical Guide to Physicochemical Properties and Applications in Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Among the arsenal of fluorine-containing groups, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often referred to as a "super trifluoromethyl" due to its enhanced electronic and steric attributes.[1][2] This technical guide provides an in-depth exploration of the physicochemical properties of SF5-alkynes, a versatile and increasingly important class of building blocks for drug discovery and development. We will delve into the unique characteristics imparted by the SF5 group, including its profound effects on lipophilicity, electronic nature, and metabolic stability. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis, characterization, and application of these remarkable molecules.

The Emergence of the SF5 Group in Medicinal Chemistry

The trifluoromethyl (CF3) group is a well-established and highly valued substituent in drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability. The pentafluorosulfanyl (SF5) group, while known for decades, has seen a recent surge in interest as a bioisostere of the CF3 and tert-butyl groups.[2] Its unique octahedral geometry and the presence of five fluorine atoms bestow upon it a distinct set of properties that often surpass those of the CF3 group.[3]

Key distinguishing features of the SF5 group include its greater electronegativity, higher lipophilicity, and exceptional chemical and thermal stability.[2][4] These characteristics make the SF5 group an attractive choice for fine-tuning the properties of lead compounds to overcome common drug development hurdles. SF5-alkynes, in particular, serve as highly versatile synthetic intermediates, allowing for the introduction of the SF5 moiety into a diverse range of molecular scaffolds through various chemical transformations.[5]

Core Physicochemical Properties of SF5-Alkynes

The introduction of an SF5 group onto an alkyne backbone dramatically influences its physicochemical profile. Understanding these properties is paramount for predicting the behavior of SF5-alkyne-containing molecules in biological systems.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[6] The SF5 group is significantly more lipophilic than the CF3 group. This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.[7][8]

Table 1: Comparative Physicochemical Properties of SF5 and CF3 Substituents

| Property | SF5 | CF3 | Rationale for Significance in Drug Design |

| Electronegativity (Pauling Scale) | 3.65 | 3.36 | Influences acidity of nearby protons, dipole moment, and non-covalent interactions.[3] |

| Hammett Constant (σp) | +0.68 | +0.54 | Quantifies the electron-withdrawing nature of the substituent, impacting reactivity and pKa. |

| Lipophilicity (Calculated LogP contribution) | High | Moderate | Affects solubility, membrane permeability, and plasma protein binding.[3][7] |

| Steric Bulk (van der Waals Volume) | Larger than CF3 | Smaller than SF5 | Can influence conformational preferences and binding to target sites.[2] |

Electronic Effects and Acidity (pKa)

The SF5 group is a powerful electron-withdrawing group, more so than the CF3 group, as indicated by its larger Hammett constant.[1] This strong inductive effect polarizes the alkyne triple bond, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack.[9][10] This inherent polarization is a key driver for the high regioselectivity observed in many reactions of SF5-alkynes.[5][11]

The electron-withdrawing nature of the SF5 group also significantly increases the acidity of the terminal alkyne proton. This enhanced acidity facilitates deprotonation and subsequent derivatization, making SF5-alkynes valuable precursors for a variety of coupling reactions.

Metabolic Stability

A major advantage of incorporating fluorinated groups into drug candidates is the enhancement of metabolic stability.[12] The robust C-F and S-F bonds are resistant to enzymatic cleavage, often blocking common sites of metabolism. The SF5 group is known to confer exceptional metabolic stability to molecules, prolonging their half-life in vivo.[2][8]

Synthesis and Characterization of SF5-Alkynes: Experimental Protocols

The growing interest in SF5-alkynes has spurred the development of reliable synthetic methods. The following section provides a generalized, yet detailed, protocol for their synthesis and characterization.

Synthesis of SF5-Alkynes via Radical Addition and Elimination

A common and effective method for the synthesis of SF5-alkynes involves a two-step process: the radical addition of pentafluorosulfanyl chloride (SF5Cl) to a terminal alkyne, followed by base-mediated dehydrochlorination.[3]

Experimental Protocol: Synthesis of a Generic SF5-Alkyne

-

Radical Addition of SF5Cl:

-

In a flame-dried, sealed tube equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq.) in a suitable solvent (e.g., hexane or ethyl acetate) and cool to -40 °C.

-

Carefully condense gaseous SF5Cl (1.2 - 1.5 eq.) into the reaction vessel. Caution: SF5Cl is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

Add a radical initiator, such as triethylborane (Et3B, 1 M in hexanes, 0.2 eq.), dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully vent the excess SF5Cl and solvent under a stream of nitrogen. The crude product is a mixture of (E)- and (Z)-chloro(pentafluorosulfanyl)alkenes.

-

-

Dehydrochlorination:

-

Dissolve the crude chloro(pentafluorosulfanyl)alkene mixture in a suitable solvent such as THF or diethyl ether.

-

Cool the solution to 0 °C and add a base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (t-BuOK) (1.1 - 1.5 eq.), portion-wise.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or GC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude SF5-alkyne by flash column chromatography on silica gel.

-

Diagram 1: General Synthetic Workflow for SF5-Alkynes

Caption: A two-step synthesis of SF5-alkynes.

Characterization of SF5-Alkynes

Standard analytical techniques are employed to characterize SF5-alkynes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The terminal alkyne proton, if present, will appear as a singlet, typically in the range of δ 2.5-3.5 ppm.

-

¹³C NMR: The sp-hybridized carbons of the alkyne will be observed, with the carbon adjacent to the SF5 group being significantly influenced by its electron-withdrawing nature.

-

¹⁹F NMR: This is a crucial technique for confirming the presence of the SF5 group. It will exhibit a characteristic AB4 pattern, with the axial fluorine appearing as a quintet and the four equatorial fluorines as a doublet of quintets.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized SF5-alkyne.

-

Infrared (IR) Spectroscopy: The C≡C stretch of the alkyne will be visible in the IR spectrum, typically around 2100-2260 cm⁻¹. The S-F stretches will also be present in the fingerprint region.

Experimental Determination of Key Physicochemical Parameters

To rationally design drugs containing the SF5-alkyne motif, it is essential to experimentally determine their key physicochemical properties.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination.[13]

Experimental Protocol: Shake-Flask LogP Determination

-

Prepare a stock solution of the SF5-alkyne in n-octanol.

-

Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the SF5-alkyne in each phase using a suitable analytical technique, such as HPLC with UV detection.

-

Calculate LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

Diagram 2: Workflow for Shake-Flask LogP Determination

Caption: A stepwise process for LogP measurement.

Determination of Acidity (pKa)

The pKa of a terminal SF5-alkyne can be determined by potentiometric titration.[14]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Dissolve a known amount of the terminal SF5-alkyne in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or acetonitrile to ensure solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH or tetrabutylammonium hydroxide) while monitoring the pH with a calibrated pH meter.

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

Assessment of Metabolic Stability

In vitro metabolic stability assays are crucial for predicting the in vivo half-life of a drug candidate.[12][15] Microsomal stability assays are commonly used to assess phase I metabolism.[15]

Experimental Protocol: Microsomal Stability Assay

-

Incubate the SF5-alkyne-containing compound at a known concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37 °C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The in vitro half-life (t½) can be calculated from the slope of the linear regression.

Applications and Future Perspectives

The unique physicochemical properties of SF5-alkynes make them highly valuable in drug discovery. Their enhanced lipophilicity can improve blood-brain barrier penetration for CNS targets, while their metabolic stability can lead to improved pharmacokinetic profiles. The polarized nature of the alkyne allows for its participation in a variety of highly regioselective reactions, including cycloadditions and hydrofunctionalizations, enabling the construction of complex molecular architectures.[5][9]

The continued development of novel synthetic methodologies for the introduction of the SF5 group and the expansion of the chemical toolbox for the derivatization of SF5-alkynes will undoubtedly lead to their increased application in the design of next-generation therapeutics. As our understanding of the nuanced effects of the SF5 group on molecular properties grows, so too will our ability to rationally design drugs with improved efficacy and safety profiles.

References

- Bizet, V., et al. (2023). Regio‐ and Stereoselective Hydroelementation of SF5‐Alkynes and Further Functionalizations.

- Paquin, J.-F., et al. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. Journal of the American Chemical Society.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 27, 1-13.

- Qing, F.-L., et al. (2025). Synthesis of α-SF5 Ketones by Oxypentafluorosulfanylation of Alkynes with SF5Cl and Oxygen. Organic Letters.

- Bizet, V., et al. (2024). Ambiphilic Reactivity of SF5‐Alkynes Applied to Regioselective and Stereodivergent Halogenation Reactions: An Experimental and Theoretical Case Study. Chemistry – A European Journal, e202400755.

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Drug Bioavailability (pp. 119-158). Springer.

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- Di, L., & Kerns, E. H. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. In Vitro ADMETox Protocols, 121-134.

- Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Tlili, A., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 27, 1-13.

- Kishan's Classes. (2025, December 4).

- University Digital Conservancy. (n.d.). Alkynes to Reactive Intermediates via Cycloaddition Reactions: Structure, Reactivity, and Mechanism.

- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Qing, F.-L., et al. (2025). Synthesis of α-SF5 Ketones by Oxypentafluorosulfanylation of Alkynes with SF5Cl and Oxygen. Organic Letters.

- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.

- Leah4sci. (2022, November 1).

- Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 29-37.

- Chemistry LibreTexts. (2021, August 10). 11.3: Cycloaddition Reactions of Alkynes.

- SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.

- Di, L., & Kerns, E. H. (2006). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 11(5), 497-505.

- PubMed. (2023, May 15). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Rasayan Journal of Chemistry. (n.d.). TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP.

- Paquin, J.-F., et al. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3036-3042.

- Bandini, M. (2017). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights.

- Di, L., & Kerns, E. H. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. In Vitro ADMETox Protocols, 121-134.

- Welzel, P. (2005). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 126(5), 629-641.

- Wipf, P., & O'Sullivan, S. (2015). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1205-1209.

- Box, K. J., & Völgyi, G. (2007). High-Throughput Measurement of p K a Values in a Mixed-Buffer Linear pH Gradient System. Journal of Pharmaceutical Sciences, 96(11), 3047-3057.

- Beilstein Journal of Organic Chemistry. (2018, June 5). [3 + 2]-Cycloaddition reaction of sydnones with alkynes.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.

- MDPI. (n.d.).

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023, May 7). 2.

- The Organic Chemistry Tutor. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 3-(Pentafluorothio)phenylacetylene: Molecular Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a substituent of significant interest, often lauded as a "super trifluoromethyl group." Its unique electronic properties and high stability offer compelling advantages in the design of novel molecular entities. This technical guide provides a comprehensive overview of 3-(Pentafluorothio)phenylacetylene, a key building block that marries the desirable characteristics of the SF₅ group with the versatile reactivity of a terminal alkyne. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into its structure, synthesis, and potential applications.

Molecular Structure and Identification

This compound is an aromatic organic compound featuring a phenyl ring substituted with a pentafluorosulfanyl group at the meta-position and an ethynyl group.

The molecular structure is confirmed by its SMILES notation: C#CC1=CC=CC(S(F)(F)(F)(F)F)=C1.

Diagram of Molecular Structure:

Caption: Molecular structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1426290-10-9[1] |

| Molecular Formula | C₈H₅F₅S[1] |

| Molecular Weight | 228.18 g/mol [1] |

| SMILES | C#CC1=CC=CC(S(F)(F)(F)(F)F)=C1 |

The Pentafluorosulfanyl (SF₅) Group: A Privileged Moiety

The pentafluorosulfanyl group is a cornerstone of this molecule's potential, imparting a unique combination of properties that are highly sought after in drug design and materials science.

Physicochemical Properties

The SF₅ group is characterized by:

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic nature of the aromatic ring.

-

Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ moiety highly resistant to metabolic degradation and harsh chemical conditions.

-

Lipophilicity: Despite its high polarity, the SF₅ group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase bioavailability.

These attributes position the SF₅ group as an attractive bioisostere for other functional groups like the trifluoromethyl (CF₃) and tert-butyl groups.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a staple in the synthesis of substituted alkynes. A common and efficient strategy involves a two-step, one-pot procedure starting from a halogenated 3-(pentafluorosulfanyl)benzene precursor.

Synthetic Pathway Overview

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Sonogashira Coupling of 3-Iodo(pentafluorosulfanyl)benzene with Trimethylsilylacetylene

This step involves the palladium- and copper-catalyzed coupling of the aryl iodide with a protected acetylene. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, preventing self-coupling and other side reactions.

Materials:

-

3-Iodo(pentafluorosulfanyl)benzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂])

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, argon-purged flask, add 3-iodo(pentafluorosulfanyl)benzene, [PdCl₂(PPh₃)₂] (e.g., 2 mol%), and CuI (e.g., 4 mol%).

-

Dissolve the solids in a mixture of anhydrous THF and Et₃N.

-

Add trimethylsilylacetylene (e.g., 1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture containing the TMS-protected intermediate is typically used directly in the next step without isolation.

Causality Behind Experimental Choices:

-

The use of a palladium catalyst, specifically [PdCl₂(PPh₃)₂], is crucial for the oxidative addition to the aryl iodide, a key step in the catalytic cycle.

-

Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Triethylamine serves as both a solvent and a base to neutralize the hydrogen iodide formed during the reaction.

-

Anhydrous conditions are essential to prevent the quenching of reactive intermediates and ensure high yields.

Step 2: In-situ Deprotection of the Trimethylsilyl Group

The removal of the TMS protecting group is readily achieved under mild basic conditions to yield the terminal alkyne.

Materials:

-

Potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

-

To the crude reaction mixture from Step 1, add a solution of potassium carbonate in methanol.

-

Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or GC-MS.

-

Once the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

Self-Validating System: The progress of both the coupling and deprotection steps can be independently monitored by analytical techniques such as TLC and GC-MS. The appearance of the TMS-protected intermediate and its subsequent conversion to the final product provides clear validation of each reaction stage. The final product's identity and purity are confirmed by spectroscopic analysis.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the phenyl ring. The substitution pattern will lead to a complex splitting pattern.

-

A characteristic singlet for the acetylenic proton will appear further upfield, typically in the range of 3.0-3.5 ppm.

¹³C NMR:

-

The spectrum will display signals for the eight carbon atoms. The two acetylenic carbons will resonate in the region of 80-90 ppm.

-

The six aromatic carbons will appear between 120-155 ppm. The carbon attached to the SF₅ group will show a characteristic quintet due to coupling with the four equatorial fluorine atoms.

¹⁹F NMR:

-

The ¹⁹F NMR spectrum is a key diagnostic tool for SF₅-containing compounds. It is expected to show two signals:

-

A doublet for the four equatorial fluorine atoms.

-

A quintet for the single axial fluorine atom.

-

-

The chemical shifts will be in the typical range for aryl-SF₅ compounds.

Applications in Drug Discovery and Materials Science

The unique combination of the reactive alkyne handle and the metabolically stable, electron-withdrawing SF₅ group makes this compound a valuable building block in several areas:

-

Medicinal Chemistry: The terminal alkyne can be readily functionalized via reactions such as "click" chemistry (cycloadditions), further Sonogashira couplings, and hydration to form ketones. This allows for the facile introduction of the 3-(pentafluorosulfanyl)phenyl motif into a wide range of potential drug candidates. The SF₅ group can enhance metabolic stability, modulate pKa, and improve membrane permeability, all of which are critical parameters in drug design.

-

Materials Science: Phenylacetylene derivatives are known to be precursors for conductive polymers and other functional materials. The incorporation of the highly polar SF₅ group can be used to tune the electronic and physical properties of these materials, leading to novel applications in electronics and optoelectronics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound stands as a testament to the ongoing innovation in fluorine chemistry. Its well-defined structure, accessible synthesis, and the powerful combination of a reactive alkyne and a robust SF₅ group make it a highly valuable tool for researchers. As the exploration of the "super trifluoromethyl" group continues to expand, this building block is poised to play a significant role in the development of the next generation of pharmaceuticals and advanced materials.

References

Sources

Electron-withdrawing properties of the pentafluorosulfanyl group

The pentafluorosulfanyl group is no longer a chemical curiosity but a validated and highly valuable functional group for molecular design. Its powerful electron-withdrawing nature, combined with its unique steric and lipophilic properties, provides a sophisticated tool for modulating the characteristics of bioactive molecules and advanced materials. As synthetic methods continue to become more efficient, economical, and scalable, the strategic incorporation of the SF5 group is set to become an increasingly routine yet powerful strategy in the pursuit of next-generation pharmaceuticals and functional materials. [8]

References

- Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [URL: https://labs.rowansci.com/docs/topics/The-Pentafluorosulfanyl-Group-(SF5)]

- Welch, J. T., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [URL: https://pubs.acs.org/doi/10.1021/acsorginorgau.1c00010]

- Wessig, P., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. [URL: https://pubs.acs.org/doi/10.1021/acssensors.1c01579]

- J. C. B. da Silva, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1041]

- von Hahmann, C. N., et al. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Current Organic Chemistry. [URL: https://www.researchgate.net/publication/280547072_Reactions_of_Organic_Pentafluorosulfanyl-Containing_Compounds]

- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 3-(Pentafluorosulfanyl)benzoic Acid. [URL: https://www.benchchem.com/product/b900697]

- ResearchGate. 1.10 The Pentafluorosulfanyl Group (SF5). [URL: https://www.researchgate.net/publication/330872149_110_The_Pentafluorosulfanyl_Group_SF5]

- Chan, J. M. W. (2019). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Journal of Materials Chemistry C. [URL: https://www.researchgate.

- Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemistryMedChem. [URL: https://pubmed.ncbi.nlm.nih.gov/28941121/]

- Gard, G. L., et al. (2010). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry. [URL: https://www.researchgate.net/publication/251509176_Synthetic_chemistry_and_biological_activity_of_pentafluorosulphanyl_SF5_organic_molecules]

- Lentz, D., et al. (2020). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chemistry – A European Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7027878/]

- Besset, T., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8264581/]

- Welch, J. T. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [URL: https://figshare.com/articles/thesis/Investigating_the_scope_of_the_pentafluorosulfanyl_group_in_medicinal_chemistry/23301065]

- Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/tc/c9tc01949a]

- Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [URL: https://www.researchgate.net/publication/319982736_Application_of_the_Pentafluorosulfanyl_Group_as_a_Bioisosteric_Replacement]

- Gryko, D. T., et al. (2014). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/tc/c4tc01481h]

- ResearchGate. Properties of the SF5 group and the major key discoveries reported in the field. [URL: https://www.researchgate.net/figure/Properties-of-the-SF5-group-and-the-major-key-discoveries-reported-in-the-field_fig1_330872149]

- Beier, P., et al. (2014). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004183/]

- Gard, G. L., et al. (2004). Synthesis and spectroscopic properties of ethynylsulfur pentafluoride (SF5C≡CH). Inorganic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ic035277+]

- Beier, P., et al. (2014). In Situ ortho -Lithiation/Functionalization of Pentafluorosulfanyl Arenes. Europe PMC. [URL: https://europepmc.org/article/pmc/4004183]

- Dolbier Jr, W. R., et al. (2021). Synthesis and Characterization of Pentafluorosulfanyl-Functionalized Fullerenes. European Journal of Organic Chemistry. [URL: https://www.researchgate.net/publication/351664183_Synthesis_and_Characterization_of_Pentafluorosulfanyl-Functionalized_Fullerenes]

- Welch, J. T., et al. (2016). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00742]

- Procter, D. J., et al. (2021). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8050481/]

- Welch, J. T., et al. (2014). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/118]

- Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr00002a004]

- Taft, R. W., et al. (1972). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00762a027]

- Gard, G. L., et al. (2019). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. European Journal of Organic Chemistry. [URL: https://www.researchgate.

- Togni, A., et al. (2021). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Molecules. [URL: https://www.researchgate.net/publication/354452140_Recent_Advances_in_the_Synthesis_and_Medicinal_Chemistry_of_SF5_and_SF4Cl_Compounds]

- Umemoto, T. (2011). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/7/490]

- Besset, T., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie. [URL: https://comptes-rendus.academie-sciences.fr/chimie/articles/10.5802/crchim.322/]

- Winter, R., et al. (2005). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Journal of Fluorine Chemistry. [URL: https://www.researchgate.net/publication/245079633_Synthesis_and_characterisation_of_3-_and_4-pentafluorosulfanylbenzoic_acid_derivatives_X-ray_structure_of_3-SF5-C6H4-COOH]

- Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. [URL: https://www.mdpi.com/1420-3049/25/23/5558]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. sussex.figshare.com [sussex.figshare.com]

- 4. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

An In-Depth Technical Guide to the Stability and Reactivity of 3-(Pentafluorothio)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The emergence of the pentafluorosulfanyl (SF₅) group in medicinal chemistry and materials science has marked a significant step forward in the design of novel molecules with unique properties. Its exceptional electronegativity, combined with high thermal and chemical stability, makes it a "super-trifluoromethyl" group, offering chemists a powerful tool for modulating molecular characteristics. This guide provides a comprehensive technical overview of the stability and reactivity of a key building block in this class: 3-(Pentafluorothio)phenylacetylene. Understanding the nuances of this molecule's behavior is paramount for its effective utilization in the synthesis of advanced materials and next-generation therapeutics.

Molecular Profile and Physicochemical Properties

This compound, with the CAS Number 1426290-10-9, possesses a molecular formula of C₈H₅F₅S and a molecular weight of 228.18 g/mol . The molecule's structure, featuring a rigid phenylacetylene backbone functionalized with the bulky and strongly electron-withdrawing SF₅ group, dictates its unique chemical personality.

| Property | Value | Source |

| CAS Number | 1426290-10-9 | [1] |

| Molecular Formula | C₈H₅F₅S | [1] |

| Molecular Weight | 228.18 g/mol | [1] |

The pentafluorosulfanyl group imparts a unique combination of properties. It is one of the most electron-withdrawing groups known, a characteristic that significantly influences the reactivity of the adjacent phenyl ring and the acetylene moiety. Despite its high polarity, the SF₅ group is also lipophilic, a trait that can enhance membrane permeability in drug candidates.[2][3]

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the key precursors are a 3-halophenylsulfur pentafluoride (typically 3-bromo- or 3-iodophenylsulfur pentafluoride) and a suitable acetylene source.

A common and effective strategy involves the use of trimethylsilylacetylene as a stable and easy-to-handle liquid acetylene equivalent. The trimethylsilyl (TMS) protecting group can be readily removed in a subsequent step, or in some cases, in situ, to yield the terminal alkyne.

Experimental Protocol: Sonogashira Coupling for this compound

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[5][6] Optimization may be required based on the specific starting materials and laboratory conditions.

Materials:

-

3-Bromo(pentafluorothio)benzene or 3-Iodo(pentafluorothio)benzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Tetrabutylammonium fluoride (TBAF) for deprotection

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo(pentafluorothio)benzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Solvent and Reagent Addition: Add anhydrous THF and freshly distilled triethylamine. Stir the mixture until all solids are dissolved.

-

Acetylene Addition: Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification of the TMS-protected product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Deprotection: Dissolve the purified TMS-protected intermediate in THF. Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature. Monitor the deprotection by TLC.

-

Final Workup and Purification: Once the deprotection is complete, quench the reaction with water and extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product, this compound, by column chromatography.

A [label="3-Bromo(pentafluorothio)benzene"]; B [label="Trimethylsilylacetylene"]; C [label="PdCl₂(PPh₃)₂ / CuI\nEt₃N, THF"]; D [label="TMS-protected Intermediate"]; E [label="TBAF, THF"]; F [label="this compound"];

A -> C; B -> C; C -> D [label="Sonogashira Coupling"]; D -> E; E -> F [label="Deprotection"]; }

Caption: Synthetic scheme for this compound.Stability Profile

A hallmark of the pentafluorosulfanyl group is its remarkable stability, which is conferred to the parent molecule.[3]

Thermal Stability

Chemical Stability

The S-F bonds in the SF₅ group are exceptionally strong, rendering the group resistant to many chemical transformations that would degrade other functional groups.[3] It is stable under a wide range of reaction conditions, including those involving mild acids and bases. However, its stability towards strong reducing or oxidizing agents should be evaluated on a case-by-case basis. The phenylacetylene moiety itself is generally stable but can be sensitive to strong oxidizing agents and certain transition metal catalysts that can induce polymerization.[2]

Storage and Handling

For long-term storage, this compound should be kept in a cool, dry, and well-ventilated area, away from sources of ignition. As with other alkynes, it is prudent to store it under an inert atmosphere to prevent potential degradation or reaction with atmospheric components. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Reactivity Landscape

The reactivity of this compound is dominated by the interplay between the electron-withdrawing SF₅ group and the electron-rich triple bond of the acetylene moiety. This electronic profile makes the molecule a versatile building block for a variety of chemical transformations.

Cycloaddition Reactions

The polarized nature of the alkyne in SF₅-alkynes makes them excellent partners in cycloaddition reactions.

-

[4+2] Diels-Alder Cycloadditions: this compound can act as a dienophile in Diels-Alder reactions with various dienes to construct highly functionalized six-membered rings. The strong electron-withdrawing nature of the SF₅ group activates the alkyne for this transformation.

-

1,3-Dipolar Cycloadditions: This class of reactions provides a powerful route to five-membered heterocycles. For instance, reaction with in-situ generated nitrile oxides can yield 4-SF₅-isoxazoles, while reaction with nitrones can produce 4-SF₅-isoxazolines.[1]

A [label="this compound"]; B [label="Diene"]; C [label="Nitrile Oxide"]; D [label="[4+2] Cycloaddition"]; E [label="1,3-Dipolar Cycloaddition"]; F [label="Substituted Benzene Derivative"]; G [label="SF₅-Isoxazole"];

A -> D; B -> D; D -> F; A -> E; C -> E; E -> G; }

Caption: Cycloaddition reactions of this compound.Hydrofunctionalization Reactions

The polarized triple bond of SF₅-alkynes is susceptible to nucleophilic attack, enabling a range of hydrofunctionalization reactions. The regioselectivity is generally high, with the nucleophile adding to the carbon atom beta to the SF₅ group.

-

Hydroamination and Hydrothiolation: In the presence of a suitable catalyst or under appropriate conditions, secondary amines and thiols can add across the triple bond to furnish β-SF₅-enamines and β-SF₅-vinyl sulfides, respectively.

-

Hydrohalogenation: The addition of hydrogen halides (HF, HCl, HBr, HI) can be controlled to achieve stereodivergent synthesis of β-halo-SF₅-alkenes. The choice of reaction conditions dictates the E/Z selectivity of the product.

Other Reactions

The terminal alkyne functionality of this compound allows for a variety of other transformations characteristic of this functional group, including:

-

Hydration: In the presence of a suitable catalyst (e.g., gold or mercury salts), the alkyne can be hydrated to form the corresponding ketone, 3-(pentafluorothio)acetophenone.[2]

-

Oxidative Coupling: Under Glaser or Eglinton conditions, terminal alkynes can undergo oxidative homocoupling to form diynes.

-

Polymerization: Like phenylacetylene, this derivative can potentially be polymerized using transition metal catalysts to form conjugated polymers with interesting material properties.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its synthesis via the robust Sonogashira coupling makes it readily accessible. The inherent stability of the SF₅ group ensures its compatibility with a wide range of chemical transformations. The unique electronic properties of this molecule, arising from the powerful electron-withdrawing SF₅ group, govern its reactivity, particularly in cycloaddition and hydrofunctionalization reactions. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of innovative chemical entities.

References

-

Tabata, M., Sone, T., & Sadahiro, Y. (1999). Precise synthesis of monosubstituted polyacetylenes using Rh complex catalysts. Control of solid structure and π-conjugation length. Macromolecular Chemistry and Physics, 200(2), 265–282. [Link]

-

Wikipedia. (n.d.). Phenylacetylene. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Lin, S.-Y., & Yang, C.-F. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1843. [Link]

-

Kollár, L., & Kégl, T. (2013). Flow Chemistry: Sonogashira Coupling. Beilstein Journal of Organic Chemistry, 9, 219–225. [Link]

-

Vida, N., & Beier, P. (2016). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry, 12, 1638–1643. [Link]

-

Popik, V. V. (2018). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 23(10), 2465. [Link]

-

AA Blocks. (2026, January 18). Safety Data Sheet: 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene. [Link]

-

Bizet, V., Blanchard, N., & Cahard, D. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Molecules, 26(11), 3328. [Link]

-

Chan, J. M. W., & Togni, A. (2019). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. [Link]

-

Gassman, P. G., & O'Reilly, N. J. (1987). Nucleophilic Addition of the Pentafluoroethyl Group to Aldehydes, Ketones, and Esters. ChemInform, 18(49). [Link]

-

Sandia National Laboratories. (2018). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]

-

Janthin, P., et al. (2023). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications, 14(1), 4933. [Link]

-

D'hooghe, M., & Padwa, A. (2023). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Molecules, 28(16), 5966. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 22, 2026, from [Link]

-

Li, P., & Wang, L. (2005). A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. Chinese Journal of Chemistry, 23(10), 1355–1360. [Link]

-

Horváth, A., & Kollár, L. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]

-

Tarani, E., & Chrissafis, K. (2023). Exploring Material Behavior through DSC and TGA: Principles and Applications in Modern Thermal Analysis. Sciforum. [Link]

-

Esposito, V. J., et al. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv. [Link]

-

Blanchard, N., & Bizet, V. (2024). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]

-

Mako, Z., & Orha, L. (2016). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. ChemistrySelect, 1(15), 4693–4697. [Link]

-

Zhdankin, V. V. (2019). Hypervalent Iodine Catalyzed Synthesis of Isoxazoles and Isoxazolines Under Mild conditions in Aqueous Surfact. eScholarship.org. [Link]

-

University of Amsterdam. (2024). The infrared absorption spectrum of phenylacetylene. UvA-DARE (Digital Academic Repository). [Link]

-

Slawin, A. M. Z., & Woollins, J. D. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. Journal of Fluorine Chemistry, 192, 126–133. [Link]

-

Titov, A. A., et al. (2018). Supporting Information for "A versatile copper(I) pyrazolate catalyst for the azide-alkyne cycloaddition reaction". The Royal Society of Chemistry. [Link]

-

Park, B., et al. (2018). Complementary vibrational spectra of phenylacetylene. Optics Letters, 43(15), 3614–3617. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-(Pentafluorothio)phenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The molecular structure of 3-(Pentafluorothio)phenylacetylene is presented below. The strategic placement of the highly electronegative SF₅ group at the meta position of the phenyl ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Experimental Protocol (Predicted)

A standard NMR experiment would involve dissolving the sample (typically 5-10 mg) in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Spectra would be acquired on a spectrometer operating at a field strength of 300-500 MHz for protons.[1]

Caption: A typical workflow for acquiring NMR spectra.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the acetylenic proton. The powerful electron-withdrawing nature of the SF₅ group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted phenylacetylene.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Acetylenic H | ~3.1 - 3.3 | Singlet (s) | - |

| Aromatic H (ortho to SF₅) | ~7.7 - 7.9 | Multiplet (m) | - |

| Aromatic H (para to SF₅) | ~7.6 - 7.8 | Multiplet (m) | - |

| Aromatic H (ortho to Acetylene) | ~7.5 - 7.7 | Multiplet (m) | - |

-

Causality: The chemical shifts of the aromatic protons are influenced by the inductive effect of the SF₅ group. Protons closer to this group will experience a greater downfield shift. The acetylenic proton is expected to be a sharp singlet, similar to that in phenylacetylene, though its exact position may be slightly shifted due to the long-range electronic effects of the SF₅ substituent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon attached to the SF₅ group will be significantly influenced, and its signal may be split due to coupling with the fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| C-SF₅ | ~150 - 155 |

| Aromatic CH | ~125 - 135 |

| Quaternary Aromatic C (ipso to acetylene) | ~120 - 125 |

| Acetylenic C (ipso to ring) | ~80 - 85 |

| Acetylenic CH | ~80 - 85 |

-

Causality: The carbon directly bonded to the highly electronegative SF₅ group will be significantly deshielded. The acetylenic carbons are expected to resonate in their characteristic region, though their precise shifts will be modulated by the electronic effects of the substituted phenyl ring.

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is crucial for characterizing the SF₅ group. The spectrum is expected to show a characteristic A₄B pattern, with the axial fluorine (B) appearing as a quintet and the four equatorial fluorines (A) appearing as a doublet of quintets.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Axial F (SF) | ~85 - 90 | Quintet (quin) | J(Fₐₓ-Fₑq) ≈ 150 |

| Equatorial F (SF₄) | ~60 - 65 | Doublet of quintets (dq) | J(Fₑq-Fₐₓ) ≈ 150, J(Fₑq-H) ≈ small |

-

Causality: The distinct chemical shifts and coupling patterns for the axial and equatorial fluorines of the SF₅ group are a hallmark of this functional group and provide unambiguous confirmation of its presence.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the liquid or solid sample is placed directly on the ATR crystal. Alternatively, the spectrum can be recorded from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet for solid samples.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | ~3100 - 3000 | Medium |

| C≡C stretch | ~2100 - 2150 | Weak to medium |

| C=C stretch (aromatic) | ~1600, 1480, 1440 | Medium to strong |

| S-F stretch | ~800 - 900 | Very strong |

| C-S stretch | ~600 - 800 | Medium |

-

Causality: The sharp band around 3300 cm⁻¹ is characteristic of the acetylenic C-H stretch. The C≡C stretching vibration is expected in the region of 2100-2150 cm⁻¹, though its intensity can be variable. The most prominent feature will be the very strong absorptions in the 800-900 cm⁻¹ region, which are characteristic of the S-F stretching modes of the SF₅ group.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol

The mass spectrum could be obtained using either electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 228, corresponding to the molecular weight of C₈H₅F₅S.

-

Major Fragments (Predicted):

| m/z | Possible Fragment | Notes |

| 228 | [C₈H₅F₅S]⁺ | Molecular ion |

| 127 | [SF₅]⁺ | Characteristic fragment for SF₅ compounds |

| 101 | [C₈H₅]⁺ | Loss of SF₅ radical |